molecular formula C13H11ClN2O B8507699 N-(4-(chloromethyl)phenyl)nicotinamide

N-(4-(chloromethyl)phenyl)nicotinamide

Cat. No.: B8507699
M. Wt: 246.69 g/mol
InChI Key: CEYUUSMTAFKKML-UHFFFAOYSA-N
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Description

N-(4-(chloromethyl)phenyl)nicotinamide is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of a nicotinoyl group attached to an aminobenzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(chloromethyl)phenyl)nicotinamide typically involves the reaction of 4-aminobenzyl chloride with nicotinic acid or its derivatives. One common method is the acylation of 4-aminobenzyl chloride using nicotinoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(chloromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

    Hydrolysis: The compound can be hydrolyzed to yield 4-nicotinoylaminobenzyl alcohol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Hydrolysis: Formation of 4-nicotinoylaminobenzyl alcohol.

Scientific Research Applications

N-(4-(chloromethyl)phenyl)nicotinamide has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.

    Material Science: Utilized in the preparation of functionalized materials for various applications.

Mechanism of Action

The mechanism of action of N-(4-(chloromethyl)phenyl)nicotinamide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The nicotinoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzyl chloride: Lacks the nicotinoyl group, making it less versatile in certain synthetic applications.

    Nicotinoyl chloride: Used primarily as an acylating agent, without the benzyl chloride moiety.

    4-Nitrobenzyl chloride: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.

Uniqueness

N-(4-(chloromethyl)phenyl)nicotinamide is unique due to the presence of both the nicotinoyl and benzyl chloride functionalities, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel compounds with diverse applications.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-[4-(chloromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17)

InChI Key

CEYUUSMTAFKKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CCl

Origin of Product

United States

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